5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo-methoxyphenyl group, and a methylphenyl group attached to the triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including suzuki–miyaura coupling .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the bromo-methoxyphenyl group: This step involves the bromination and methoxylation of the phenyl ring, followed by its attachment to the triazole ring.
Attachment of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with appropriate reagents to form the carboxamide group.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives, such as:
5-amino-1-[(3-chloro-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide: This compound has a chloro group instead of a bromo group, which may result in different chemical and biological properties.
5-amino-1-[(3-bromo-4-hydroxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide: This compound has a different substitution pattern on the phenyl ring, which may influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-11-4-3-5-13(8-11)21-18(25)16-17(20)24(23-22-16)10-12-6-7-15(26-2)14(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJBKNCIISWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=C(C=C3)OC)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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